molecular formula C18H14O2 B8270254 1,6-Dimethoxypyrene CAS No. 10103-10-3

1,6-Dimethoxypyrene

Cat. No.: B8270254
CAS No.: 10103-10-3
M. Wt: 262.3 g/mol
InChI Key: WFKVWBRLOQDNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethoxypyrene is a pyrene-based organic compound of significant interest in advanced materials research. Pyrene derivatives are widely recognized for their applications in organic electronics due to their strong fluorescence and high quantum yields . Researchers value these compounds as key building blocks for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPV) for solar cells, and other electrochromic materials . The specific substitution at the 1 and 6 positions of the pyrene core is known to influence the compound's electronic properties, solubility, and ultimate performance in device applications . This compound serves as a crucial intermediate in synthesizing more complex, multifunctional organic materials. It is provided as a high-purity solid for research and development purposes. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethoxypyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-19-15-9-5-11-4-8-14-16(20-2)10-6-12-3-7-13(15)17(11)18(12)14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKVWBRLOQDNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10103-10-3
Record name 1,6-Dimethoxypyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-DIMETHOXYPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y9S9E4324
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1,6-dimethoxypyrene can be contextualized by comparing it to analogous compounds, including 1-methoxypyrene, 1,6-diethoxybenzo[a]pyrene, and 1,6-bis(4-cyanophenyl)pyrene. Key differences in substituent groups, synthesis routes, and applications are summarized below.

1-Methoxypyrene

  • Structure: Mono-methoxy substitution at the 1-position of pyrene.
  • Synthesis : Produced by the same fungal strain (Penicillium glabrum) during pyrene metabolism .
  • Properties :
    • Lower molecular weight (238.3 g/mol) compared to this compound (268.3 g/mol).
    • Acts as an intermediate in the fungal oxidation pathway, preceding further hydroxylation or methylation to form di-methoxy derivatives .
  • Applications : Studied as a biomarker for PAH degradation in contaminated environments .

1,6-Diethoxybenzo[a]pyrene

  • Structure : Ethoxy groups at the 1- and 6-positions of benzo[a]pyrene, a five-ring PAH.
  • Synthesis : Chemically synthesized using diethyl sulfate and benzo[a]pyrene precursors .
  • Properties: Larger substituents (ethoxy vs. Benzo[a]pyrene derivatives are notorious for carcinogenicity, but ethoxy substitution may alter metabolic activation pathways .
  • Applications: Limited data on applications, though benzo[a]pyrene analogs are often used in toxicological studies.

1,6-Bis(4-cyanophenyl)pyrene

  • Structure: 4-cyanophenyl groups at the 1- and 6-positions of pyrene.
  • Synthesis : Synthesized via chemical routes and analyzed using density functional theory (DFT) .
  • Properties :
    • High thermal stability ($>$300°C) and low energy gap (2.1 eV), enabling efficient electron injection .
    • Ethynyl-substituted variants exhibit red-shifted fluorescence (560 nm), making them suitable for organic light-emitting diodes (LEDs) .
  • Applications : Promising candidate for optoelectronic devices and doped light-emitting materials .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Synthesis Method Key Properties Applications References
This compound Methoxy (1,6) 268.3 Fungal metabolism Soluble, bioremediation intermediate Environmental research
1-Methoxypyrene Methoxy (1) 238.3 Fungal metabolism PAH degradation biomarker Biomarker studies
1,6-Diethoxybenzo[a]pyrene Ethoxy (1,6) on benzo[a]pyrene 374.4 Chemical synthesis Altered steric/toxicity profile Toxicology research
1,6-Bis(4-cyanophenyl)pyrene 4-cyanophenyl (1,6) 464.5 Chemical synthesis/DFT High thermal stability, red fluorescence Optoelectronic materials

Table 2: Electronic Properties of Pyrene Derivatives

Compound Energy Gap (eV) Fluorescence Emission (nm) Thermal Stability (°C)
This compound Not reported Not reported Moderate
1,6-Bis(4-cyanophenyl)pyrene 2.1 560 >300

Research Findings and Implications

  • Bioremediation : this compound and 1-methoxypyrene highlight fungal strategies for PAH detoxification, offering insights into bioremediation techniques .
  • Optoelectronics: Cyanophenyl-substituted pyrenes outperform methoxy derivatives in electronic applications due to tunable energy gaps and fluorescence properties .
  • Toxicology: Ethoxy substitution on benzo[a]pyrene may mitigate carcinogenicity, warranting further study .

Preparation Methods

Copper(I)-Catalyzed Methoxylation

The substitution of bromine with methoxy groups is achieved via a copper(I)-mediated reaction. In a representative procedure, 1-bromopyrene is treated with sodium methoxide (10 equiv) in N,N-dimethylformamide (DMF) under reflux for 24 hours in the presence of CuI. This yields 1-methoxypyrene (54%) alongside 1,8-dimethoxypyrene (5%) and recovered starting material (2%).

Reaction Conditions:

  • Solvent: DMF

  • Catalyst: CuI (20 mol%)

  • Temperature: Reflux (~150°C)

  • Time: 24 hours

The formation of 1,8-dimethoxypyrene highlights the competition between mono- and di-substitution. Increasing the methoxide-to-bromopyrene ratio or extending reaction time may enhance di-substitution but risks over-reaction.

One-Pot Dimethoxylation Strategies

Simultaneous Bromination and Methoxylation

A patent describing pyrenesulfonic acid synthesis offers insights into scalable one-pot reactions. While focused on sulfonation, analogous conditions could be adapted for dimethoxylation:

  • Bromination: Pyrene is dissolved in sulfuric acid, treated with bromine at 90°C, and quenched in ice water.

  • Methoxylation: The brominated intermediate is reacted with sodium methoxide under reflux.

Hypothetical Optimization Table:

StepReagentsConditionsYield (Hypothetical)
BrominationBr₂, H₂SO₄90°C, 1 hour70%
MethoxylationNaOMe, CuI, DMFReflux, 24 hours45%

Challenges and Mitigation Strategies

Regioselectivity Control

The inherent symmetry of pyrene complicates regioselective di-substitution. Computational modeling of pyrene’s electron density (e.g., DFT calculations) could predict favorable sites for methoxylation, guiding experimental design.

Byproduct Formation

The Kyushu University study reported 1,8-dimethoxypyrene as a byproduct, suggesting steric and electronic factors influence substitution patterns. Employing bulky methoxylating agents or low-temperature conditions may suppress di-substitution.

Purification Techniques

Column chromatography (silica gel, chloroform/hexane eluent) and recrystallization (hexane/chloroform) are critical for isolating this compound from mono- and di-substituted analogs.

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Palladium-mediated coupling, as used in dibenzopyranone synthesis, could theoretically link methoxy-substituted aryl fragments to pyrene. For example, Suzuki-Miyaura coupling of 1-methoxypyrenyl boronic acid with a 6-bromo-pyrene derivative might yield the target compound.

Photocatalytic Functionalization

Recent advances in C–H activation using photocatalysts (e.g., iridium complexes) enable direct methoxylation of aromatic systems. While untested for pyrene, this approach could bypass bromination steps.

Q & A

Q. What are the optimal synthetic routes for 1,6-dimethoxypyrene, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes: Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for methoxy group introduction, as seen in pyrene derivative synthesis . Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield.
  • Purity Validation:
    • Chromatography: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
    • Spectroscopy: Confirm structure via 1H^1H-NMR (methoxy protons at δ 3.8–4.0 ppm) and HRMS .
    • Crystallography: Use single-crystal X-ray diffraction (e.g., synchrotron facilities like SSRF BL17B) for unambiguous confirmation .

Q. How should researchers handle solubility challenges during experimental design?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) first, as pyrene derivatives often require high polarity. For aqueous systems, use co-solvents (e.g., ethanol:water mixtures) .
  • Thermal Methods: Heat samples to 37°C in a sonication bath to improve dissolution, followed by centrifugal filtration to remove undissolved particulates .
  • Documentation: Record solubility thresholds (mg/mL) and solvent ratios in supplementary data for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound?

Methodological Answer:

  • Systematic Replication: Reproduce prior studies using identical instrumentation (e.g., fluorescence spectrophotometers with calibrated excitation sources).
  • Environmental Controls: Standardize oxygen-free environments (via argon purging) to mitigate quenching effects, which may explain discrepancies in quantum yield .
  • Meta-Analysis: Apply Cochrane systematic review principles to assess bias in existing data (e.g., selective reporting, instrumentation variability) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic systems?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation rates. Compare methoxy-substituted vs. unsubstituted pyrenes to isolate electronic effects .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions and predict reactive sites .
  • Isotopic Labeling: Introduce 13C^{13}C-methoxy groups to trace metabolic or catalytic pathways via NMR or mass spectrometry .

Q. How should toxicological data be interpreted given structural similarities to carcinogenic nitropyrenes?

Methodological Answer:

  • Comparative Analysis: Cross-reference with IARC Monographs on nitropyrenes (e.g., 1,6-dinitropyrene carcinogenicity in rats) but emphasize distinctions: methoxy groups reduce electrophilicity and DNA adduct formation .
  • In Vitro Assays: Conduct Ames tests with TA98 strains to assess mutagenicity. Include metabolic activation (S9 fraction) to simulate hepatic processing .
  • Dose-Response Modeling: Use Hill equation fits to differentiate threshold effects from linear low-dose risks .

Methodological and Data Integrity Questions

Q. What frameworks ensure rigorous experimental design for this compound studies?

Methodological Answer:

  • FINER Criteria: Evaluate feasibility, novelty, and relevance. For example, prioritize studies on its fluorescence applications over well-documented synthesis .
  • PICO Structure: Define populations (e.g., catalytic systems), interventions (methoxy substitution), comparators (other pyrene derivatives), and outcomes (quantum yield, stability) .
  • Milestone Tracking: Break projects into phases: synthesis → characterization → application testing, with peer review at each stage .

Q. How should researchers address data reproducibility challenges?

Methodological Answer:

  • Open Data Practices: Deposit raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or institutional databases .
  • Error Reporting: Include standard deviations for triplicate measurements and detail instrument calibration protocols (e.g., NMR shimming, UV lamp aging) .
  • Blinded Analysis: Assign independent teams to repeat key experiments, minimizing confirmation bias .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory for handling this compound?

Methodological Answer:

  • Baseline PPE: Nitrile gloves, safety goggles, and lab coats. Use N95 respirators if airborne particulates are generated during milling .
  • Engineering Controls: Conduct reactions in fume hoods with sash heights ≤ 18 inches. Install emergency showers/eye washes within 10-second access .
  • Storage: Store at 2–8°C in amber vials to prevent photodegradation; label containers with date and hazard symbols (e.g., "Irritant") .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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